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Abstract

Hexamethyl tungsten, W(CHs)s, stands as a landmark molecule in organometallic chemistry,
challenging initial predictions of its structure and providing valuable insights into the bonding
and geometry of high-coordination number transition metal complexes. First synthesized in
1973 by Wilkinson and Shortland, its molecular geometry was initially presumed to be
octahedral.[1] However, subsequent, more definitive studies employing single-crystal X-ray
diffraction, gas-phase electron diffraction, and computational analysis have unequivocally
established a distorted trigonal prismatic geometry.[1][2] This guide provides a comprehensive
technical overview of the molecular geometry of hexamethyl tungsten, detailing the
experimental and computational evidence that has shaped our current understanding. It is
intended for researchers, scientists, and professionals in drug development and related fields
who require a deep understanding of the structural chemistry of this unique compound.

Molecular Geometry and Structure

The most striking feature of hexamethyl tungsten is its non-octahedral, distorted trigonal
prismatic molecular geometry.[1] The tungsten atom is coordinated to six methyl groups, with
the overall arrangement of the WCs core possessing Csv symmetry. When the hydrogen atoms
of the methyl groups are considered, the overall molecular symmetry is reduced to Cs.[1][2]

This structure can be visualized as two parallel triangular faces of methyl carbons, eclipsed
with respect to each other, with the tungsten atom situated between them. The distortion from a
perfect trigonal prism (Dsn symmetry) is significant and arises from two distinct sets of
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tungsten-carbon bonds and associated C-W-C bond angles.[1] One set of three methyl groups
is positioned closer to the tungsten atom, forming a smaller triangular face, and exhibits wider
C-W-C bond angles. Conversely, the other trio of methyl groups is located further from the
tungsten center, defining a larger triangular face, with more acute C-W-C bond angles.[1]

The deviation from the commonly observed octahedral geometry for six-coordinate complexes
is attributed to a second-order Jahn-Teller distortion.[1]

Quantitative Structural Data

The precise bond lengths and angles of hexamethyl tungsten have been determined through
single-crystal X-ray diffraction and corroborated by gas-phase electron diffraction and
computational studies. The key structural parameters are summarized in the tables below.

Table 1: Bond L engths in Hexamethyl Tungsten

Bond Single-Crystal X-ray Gas-Phase Electron
on
Diffraction (A) Diffraction (A)
W-C (shorter) ~2.108
W-C (longer) ~2.188

Note: Gas-phase electron diffraction provides an average bond length, which is influenced by
both the shorter and longer bonds and molecular vibrations.

Table 2: Bond Angles in Hexamethyl Tungsten

Anal Single-Crystal X-ray Gas-Phase Electron
ngle

< Diffraction (°) Diffraction (°)
C-W-C (wider) 94-97

C-W-C (narrower) 75-78

Note: The ranges in the X-ray diffraction data reflect the slight variations observed in the crystal
structure.

Experimental and Computational Methodologies
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The definitive determination of hexamethyl tungsten’'s molecular geometry is a result of the
synergistic application of single-crystal X-ray diffraction, gas-phase electron diffraction, and
computational chemistry.

Synthesis of Hexamethyl Tungsten

The synthesis of hexamethyl tungsten is challenging due to its thermal instability and
sensitivity to air and moisture.[1]

Original Synthesis (Wilkinson and Shortland, 1973): This method involves the reaction of
tungsten hexachloride (WCls) with methyllithium (CHsLi) in diethyl ether.[1][3] However, this
procedure often results in low and variable yields.[4] An interesting historical note reveals that
trace amounts of oxygen were inadvertently crucial for the success of the original synthesis.[5]

Improved Synthesis (Wilkinson and Galyer, 1976): A more reliable and higher-yielding
synthesis was later developed using trimethylaluminium (Al(CHs)s3) as the methylating agent in
the presence of trimethylamine.[1][6] The reaction proceeds as follows:

WCles + 6 Al(CH3)s — W(CHs)s + 6 AI(CH3)2CI[1]
An alternative route utilizing dimethylzinc (Zn(CHs)z) has also been reported:

WXe + 3 Zn(CHs)2 - W(CHs)e + 3 ZnX2 (where X = F, C)[1]

Single-Crystal X-ray Diffraction

The seminal single-crystal X-ray diffraction study by Seppelt and Pfennig provided the first
definitive solid-state structure of hexamethyl tungsten.[4][7]

Experimental Protocol:

o Crystal Growth: Single crystals suitable for X-ray diffraction were obtained by recrystallization
from acetone at -90°C.[7]

o Data Collection: X-ray diffraction data were collected at a low temperature of -163°C to
mitigate thermal decomposition of the highly volatile and unstable compound.[2][7]

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/product/b1219911?utm_src=pdf-body
https://www.benchchem.com/product/b1219911?utm_src=pdf-body
https://www.benchchem.com/product/b1219911?utm_src=pdf-body
https://en.wikipedia.org/wiki/Hexamethyltungsten
https://en.wikipedia.org/wiki/Hexamethyltungsten
https://pubs.rsc.org/en/content/articlelanding/1973/dt/dt9730000872
https://www.researchgate.net/publication/244770253_The_Molecular_Structure_of_Tungsten_Hexamethoxide_WOCH36_by_Gas_Electron_Diffraction
http://rod.beavon.org.uk/detail.htm
https://en.wikipedia.org/wiki/Hexamethyltungsten
https://pubs.rsc.org/en/content/articlelanding/1976/dt/dt9760002235
https://en.wikipedia.org/wiki/Hexamethyltungsten
https://en.wikipedia.org/wiki/Hexamethyltungsten
https://www.benchchem.com/product/b1219911?utm_src=pdf-body
https://www.researchgate.net/publication/244770253_The_Molecular_Structure_of_Tungsten_Hexamethoxide_WOCH36_by_Gas_Electron_Diffraction
https://www.ccdc.cam.ac.uk/elements/tungsten/
https://www.ccdc.cam.ac.uk/elements/tungsten/
https://www.vulcanchem.com/product/vc1709783
https://www.ccdc.cam.ac.uk/elements/tungsten/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1219911?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

» Structure Solution and Refinement: The collected diffraction data were processed to solve
and refine the crystal structure, revealing the distorted trigonal prismatic geometry. The
Cambridge Structural Database (CSD) entry for this structure is ZOSXEK.[7]

Gas-Phase Electron Diffraction

Gas-phase electron diffraction (GED) studies by Volden and coworkers were instrumental in
demonstrating that the non-octahedral structure of hexamethyl tungsten is an intrinsic
property of the molecule and not a result of crystal packing forces.[8]

Experimental Protocol:

o Sample Introduction: The highly volatile hexamethyl tungsten was introduced into the
diffraction apparatus as a gaseous stream through a nozzle.[9]

o Electron Beam Interaction: A high-energy electron beam was passed through the gaseous
sample, and the resulting diffraction pattern was recorded.[9]

o Data Analysis: The diffraction intensities were analyzed to determine the internuclear
distances and angles, confirming a trigonal prismatic structure with either Dsn or Csv
symmetry in the gas phase.[8]

Computational Studies

Theoretical calculations, notably by Kaupp, have provided a deeper understanding of the
electronic factors favoring the distorted trigonal prismatic geometry.[10][11]

Computational Methodology:

o Methods: Ab initio and density functional theory (DFT) calculations were employed to
determine the equilibrium structure of hexamethyl tungsten.[10][11]

o Key Findings: These calculations confirmed that the distorted trigonal prism with Cs
symmetry is the energy minimum structure. A regular trigonal prismatic geometry (Dsn) was
found to be a transition state at a slightly higher energy (approximately 20 kJ/mol).[2][10][11]
The inclusion of electron correlation was crucial for accurately predicting the structure.[12]
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Visualizations
Molecular Structure of Hexamethyl Tungsten
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Caption: Distorted trigonal prismatic geometry of W(CH3s)s.

Experimental Workflow for Structure Determination
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Caption: Workflow for determining W(CHs)e molecular geometry.

Conclusion

The molecular geometry of hexamethyl tungsten is a compelling example of how advanced
experimental and computational techniques can overturn long-held assumptions in chemistry.
Its distorted trigonal prismatic structure, a departure from the expected octahedral
arrangement, has spurred significant interest in the factors governing the geometries of high-
coordination number d° transition metal complexes. The detailed structural data and
methodologies presented in this guide provide a solid foundation for researchers and
professionals working with this and related organometallic compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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